3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
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Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with a unique structure that includes a benzoxadiazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to form the desired benzoxadiazocine ring system. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as dimethylaminopyridine (DMAP) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization using solvents like dichloromethane-ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl-N-methylbenzamide: Known for its antiulcer properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Studied for its potential bioactive properties.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is unique due to its benzoxadiazocine ring system, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C21H24N2O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
10-[2-(3,4-dimethoxyphenyl)ethyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
InChI |
InChI=1S/C21H24N2O3S/c1-21-13-16(15-6-4-5-7-17(15)26-21)22-20(27)23(21)11-10-14-8-9-18(24-2)19(12-14)25-3/h4-9,12,16H,10-11,13H2,1-3H3,(H,22,27) |
InChI Key |
DFPNTDTXNOWTSC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=S)N2CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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